molecular formula C14H16N2O3 B7501113 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one

Katalognummer B7501113
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: GBIYMHZGWDURQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been widely used in scientific research. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in many physiological processes. ODQ has been used to study the role of cGMP in various cellular and physiological functions, including vasodilation, platelet aggregation, neurotransmission, and apoptosis.

Wirkmechanismus

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one inhibits sGC by binding to the heme moiety of the enzyme, which is essential for its catalytic activity. This results in the inhibition of cGMP production and downstream signaling. 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is a potent and selective inhibitor of sGC, with no significant effects on other enzymes or receptors.
Biochemical and Physiological Effects:
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In general, 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one inhibits the production of cGMP and downstream signaling, which can lead to a variety of effects depending on the specific biological process involved. Some of the effects of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one include:
- Inhibition of vasodilation and blood pressure regulation
- Inhibition of platelet aggregation and thrombosis
- Inhibition of neurotransmitter release and synaptic transmission
- Induction of apoptosis in cancer cells

Vorteile Und Einschränkungen Für Laborexperimente

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is a valuable tool for investigating the role of cGMP in various biological processes, as it is a potent and selective inhibitor of sGC. One of the major advantages of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is its specificity, as it does not affect other enzymes or receptors. This allows researchers to selectively target the cGMP pathway and investigate its specific role in various physiological processes.
However, there are also some limitations to the use of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one in lab experiments. One of the major limitations is its potency, as 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is a very potent inhibitor of sGC and can completely block cGMP production at low concentrations. This can make it difficult to determine the optimal concentration of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one to use in experiments, as too high a concentration can lead to non-specific effects.
Another limitation of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is its stability, as it is prone to degradation and can be affected by factors such as pH and temperature. This can make it difficult to store and handle 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one, and can also affect its potency and specificity in experiments.

Zukünftige Richtungen

There are many potential future directions for research involving 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one and the cGMP pathway. Some of these include:
- Investigating the role of cGMP in other physiological processes, such as immune function and inflammation
- Developing new drugs that target the cGMP pathway for the treatment of hypertension, thrombosis, and other diseases
- Studying the effects of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one in combination with other drugs or treatments, to determine potential synergistic effects
- Developing new methods for synthesizing 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one with improved yields and stability
- Investigating the effects of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one on different isoforms of sGC, to determine potential differences in specificity and potency.

Synthesemethoden

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one can be synthesized by reacting 2-nitrophenylhydrazine with ethyl acetoacetate to obtain 2-(2-nitrophenyl)hydrazine. This compound is then reacted with 2-chloroacetyl-1,3-dihydroquinoxalin-4(1H)-one in the presence of a base such as sodium hydroxide to obtain 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one. The synthesis of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is relatively straightforward and can be performed in a few steps with moderate yields.

Wissenschaftliche Forschungsanwendungen

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been widely used in scientific research as a tool to investigate the role of cGMP in various biological processes. One of the major applications of 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one is in the study of vascular function and blood pressure regulation. 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the vasodilatory effects of nitric oxide (NO), a key regulator of vascular tone, by blocking the production of cGMP. This has led to the discovery of new pathways involved in blood pressure regulation and the development of new drugs for hypertension.
4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one has also been used to study the role of cGMP in platelet aggregation and thrombosis. 4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one inhibits the activation of platelets by blocking the production of cGMP, which is a potent inhibitor of platelet aggregation. This has led to the development of new antiplatelet drugs that target the cGMP pathway.

Eigenschaften

IUPAC Name

4-(oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-9-16(12-4-2-1-3-11(12)15-13)14(18)10-5-7-19-8-6-10/h1-4,10H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIYMHZGWDURQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxane-4-carbonyl)-1,3-dihydroquinoxalin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.